molecular formula C11H17BN2O2 B6171681 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole CAS No. 2658467-94-6

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No. B6171681
CAS RN: 2658467-94-6
M. Wt: 220.1
InChI Key:
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Description

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole, hereafter referred to as 4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole, is an organic compound that has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds. This compound has a variety of useful properties, such as its ability to form stable complexes with other compounds, as well as its ability to undergo a variety of different reactions.

Scientific Research Applications

4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole has a variety of scientific research applications. For example, this compound has been studied for its potential use in the synthesis of pharmaceuticals, such as antifungals and antibiotics. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, such as polymers and other materials. Furthermore, this compound has been studied for its potential use in the synthesis of catalysts and other materials.

Mechanism of Action

4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole has a variety of mechanisms of action. For example, this compound can form stable complexes with other compounds, which can be used to catalyze reactions. Additionally, this compound can undergo a variety of different reactions, such as nucleophilic substitution, cycloaddition, and elimination reactions. Furthermore, this compound can act as a Lewis acid, which can be used to catalyze a variety of different reactions.
Biochemical and Physiological Effects
4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole has a variety of biochemical and physiological effects. For example, this compound has been studied for its potential use in the synthesis of pharmaceuticals, such as antifungals and antibiotics. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, such as polymers and other materials. Furthermore, this compound has been studied for its potential use in the synthesis of catalysts and other materials.

Advantages and Limitations for Lab Experiments

4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole has a variety of advantages and limitations for lab experiments. One advantage of this compound is its ability to form stable complexes with other compounds, which can be used to catalyze reactions. Additionally, this compound can undergo a variety of different reactions, such as nucleophilic substitution, cycloaddition, and elimination reactions. Furthermore, this compound can act as a Lewis acid, which can be used to catalyze a variety of different reactions. However, this compound is not as stable as some other compounds, and it can be difficult to work with in some lab experiments. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain in some cases.

Future Directions

There are a variety of potential future directions for 4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole. For example, this compound could be studied for its potential use in the synthesis of new pharmaceuticals, such as antifungals and antibiotics. Additionally, this compound could be studied for its potential use in the synthesis of other compounds, such as polymers and other materials. Furthermore, this compound could be studied for its potential use in the synthesis of catalysts and other materials. Additionally, this compound could be studied for its potential use in the synthesis of new materials, such as nanomaterials. Finally, this compound could be studied for its potential use in the synthesis of new drugs, such as anti-cancer drugs.

Synthesis Methods

4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole can be synthesized in a variety of ways. One method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (TMDO) with ethyl bromide in the presence of a base. This reaction produces 4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole and ethyl bromide. Another method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (TMDO) with ethyl iodide in the presence of a base. This reaction produces 4-[(1E)-2-(TMDO)-ethenyl]-1H-pyrazole and ethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole' involves the reaction of 4-bromo-1H-pyrazole with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetaldehyde in the presence of a palladium catalyst and a base. The resulting intermediate is then treated with a base to yield the final product.", "Starting Materials": [ "4-bromo-1H-pyrazole", "2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetaldehyde", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: 4-bromo-1H-pyrazole is reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetaldehyde in the presence of a palladium catalyst and a base to yield the intermediate 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(1-formylvinyl)-1H-pyrazole.", "Step 2: The intermediate is then treated with a base, such as sodium hydroxide, to yield the final product, 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole." ] }

CAS RN

2658467-94-6

Product Name

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Molecular Formula

C11H17BN2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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